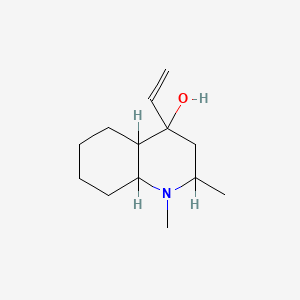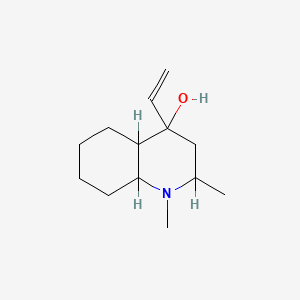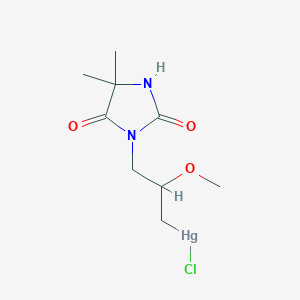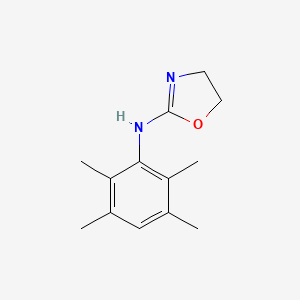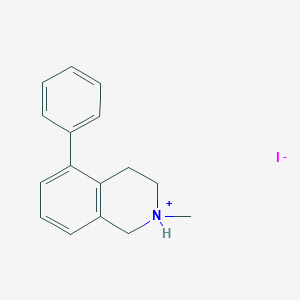
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a tetrahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 5-position, combined with a hydriodide ion. Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including neuroprotective and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation and introduction of the phenyl group. The process requires precise control of reaction parameters and the use of advanced organic synthesis techniques to achieve large-scale production .
化学反応の分析
Types of Reactions
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolines.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .
科学的研究の応用
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide involves its interaction with specific molecular targets and pathways. It is known to affect dopaminergic pathways, which are crucial in neuroprotection and the treatment of neurodegenerative disorders. The compound may act as an antagonist or agonist at various receptor sites, modulating neurotransmitter release and uptake .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A derivative with neuroprotective properties.
2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Another derivative with significant biological activity.
Uniqueness
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl and phenyl group at specific positions on the tetrahydroisoquinoline core makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
24464-18-4 |
|---|---|
分子式 |
C16H18IN |
分子量 |
351.22 g/mol |
IUPAC名 |
2-methyl-5-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C16H17N.HI/c1-17-11-10-16-14(12-17)8-5-9-15(16)13-6-3-2-4-7-13;/h2-9H,10-12H2,1H3;1H |
InChIキー |
DDUNIOFHMWGKGP-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC2=C(C1)C=CC=C2C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


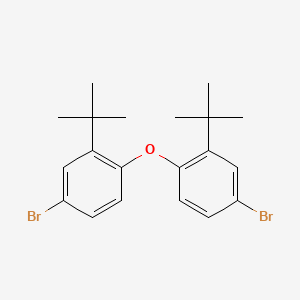
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
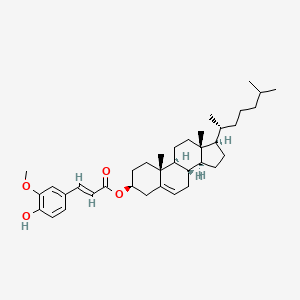

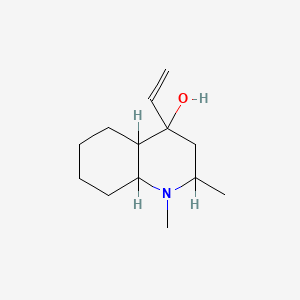
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
